molecular formula C10H23BrN10O4Ru+2 B13127066 Tribromide(adenosine-N1)pentaammineruthenium

Tribromide(adenosine-N1)pentaammineruthenium

Cat. No.: B13127066
M. Wt: 528.3 g/mol
InChI Key: BZQQFBCBXBGHQN-BZKVFDHNSA-M
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Description

Tribromide(adenosine-N1)pentaammineruthenium is a coordination complex that features a ruthenium center coordinated to five ammine ligands and an adenosine ligand at the N1 position, with three bromide ions completing the structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tribromide(adenosine-N1)pentaammineruthenium typically involves the reaction of pentaammineruthenium(III) chloride with adenosine in the presence of a bromide source. The general reaction can be represented as follows:

[Ru(NH3\text{[Ru(NH}_3[Ru(NH3​

Properties

Molecular Formula

C10H23BrN10O4Ru+2

Molecular Weight

528.3 g/mol

IUPAC Name

azanide;(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3H-purin-9-yl)oxolane-3,4-diol;ruthenium(8+);bromide

InChI

InChI=1S/C10H13N5O4.BrH.5H2N.Ru/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;;;;;;;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H;5*1H2;/q;;5*-1;+8/p-1/t4-,6-,7-,10-;;;;;;;/m1......./s1

InChI Key

BZQQFBCBXBGHQN-BZKVFDHNSA-M

Isomeric SMILES

C1=NC(=N)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Br-].[Ru+8]

Canonical SMILES

C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Br-].[Ru+8]

Origin of Product

United States

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